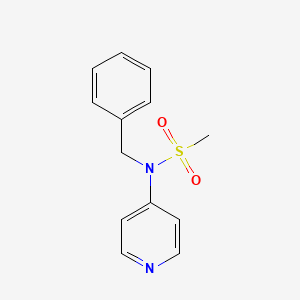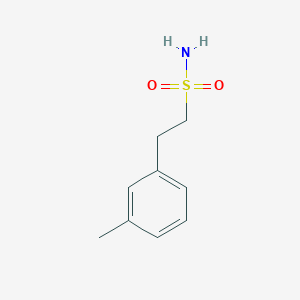![molecular formula C18H13ClFNO3S B7595876 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)
2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration. 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cellular differentiation. HDAC inhibition has been associated with the induction of cell cycle arrest and apoptosis in cancer cells. 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. Inhibition of NF-κB has been associated with the suppression of pro-inflammatory cytokines and chemokines. Finally, 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid has been shown to exhibit several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, suppression of pro-inflammatory cytokines and chemokines, and reduction of oxidative stress and inflammation in the brain. 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid has also been reported to modulate the expression of various genes involved in cancer, inflammation, and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid is its high yield and purity, which makes it an ideal candidate for drug discovery and medicinal chemistry studies. 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid is its limited solubility in aqueous solutions, which can make it challenging to use in some lab experiments.
Orientations Futures
Several future directions for 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid research can be identified, including the development of more efficient synthesis methods, the evaluation of its potential use in combination therapies, and the investigation of its pharmacokinetic and pharmacodynamic properties in vivo. Additionally, more studies are needed to elucidate the mechanism of action of 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid and its potential use in other therapeutic areas, such as metabolic disorders and cardiovascular diseases. Finally, the development of 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid derivatives with improved solubility and bioavailability may enhance its potential use as a drug candidate.
Méthodes De Synthèse
The synthesis of 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid involves the reaction of 3-chloro-6-fluorobenzothiophene-2-carboxylic acid with phenylalanine methyl ester hydrochloride in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an organic solvent, such as dimethylformamide (DMF). The resulting product is then purified through column chromatography to obtain 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid in high yield and purity.
Applications De Recherche Scientifique
2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid has been extensively studied for its potential use as a drug candidate in various therapeutic areas, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid against different cancer cell lines, including breast, lung, and colon cancer. 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAASQMCXDRISAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7595795.png)

![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B7595804.png)
![5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)



![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)




![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7595896.png)